3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid
Description
3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid (CAS: 1559792-34-5, molecular formula: C₇H₁₀O₃, molecular weight: 142.15 g/mol) is a bicyclic compound featuring a fused oxirane (epoxide) and cyclohexane ring system with a carboxylic acid substituent at the 7-position. This compound is a key intermediate in pharmaceutical synthesis, notably for Tofacitinib (CP-690,550), a Janus kinase inhibitor used in autoimmune therapies . Its structural rigidity and functional groups make it valuable for stereoselective syntheses and drug design. The compound is commercially available for research purposes, with purity >98% and recommended storage at 2–8°C .
Properties
IUPAC Name |
3-oxabicyclo[4.1.0]heptane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-7(9)6-4-1-2-10-3-5(4)6/h4-6H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUKEWRBGZOLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid typically involves the reaction of cyclohexene oxide with carbon dioxide under high pressure and temperature conditions. This reaction forms the bicyclic structure with the carboxylic acid group at the 7-position. Another method involves the use of epoxidation reactions followed by ring-closing reactions to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to maintain the high pressure and temperature conditions required for the synthesis. This method allows for the efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or pathways.
Industry: Utilized in the production of polymers and other materials due to its unique structure.
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Derivatives
Table 1: Structural and Functional Comparisons
Key Research Findings
Synthetic Utility :
- The 7-carboxylic acid derivative is pivotal in Tofacitinib synthesis due to its bicyclic rigidity, enabling selective ring-opening reactions during drug assembly .
- Its isomer (3-carboxylic acid) exhibits divergent reactivity, forming cross-linked polymers like ERL-4221, which are critical in epoxy resin formulations .
Enantioselective Applications :
- Candida antarctica lipase A resolves racemic mixtures of related bicyclic acids (e.g., anti-3-oxotricyclo derivatives), highlighting the role of enzyme-substrate specificity in chiral synthesis .
Thermodynamic Properties :
- Ethyl ester derivatives of bicyclo[4.1.0]heptane-7-carboxylic acid display low vapor pressure (0.0032 mmHg), suggesting utility in low-volatility formulations .
Biological Activity: Removal of the carboxylic acid group yields 3-oxabicyclo[4.1.0]heptane, a non-nitrogenous morpholine mimic with enhanced bioavailability in mTOR pathway inhibitors .
Functional Group Impact
- Carboxylic Acid vs. Ester : The free acid form (e.g., this compound) facilitates salt formation for solubility, while esters (e.g., ethyl or 2-ethylhexyl) improve membrane permeability in drug delivery .
- Diaza vs. Oxa Substitution : Introduction of nitrogen (e.g., 3,7-diaza derivatives) enhances hydrogen-bonding capacity, critical for target binding in kinase inhibitors .
Biological Activity
3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound characterized by a unique structure that includes a carboxylic acid functional group and an oxygen atom within its ring system. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Structural Overview
- Molecular Formula : C₇H₁₀O₃
- Molecular Weight : Approximately 142.16 g/mol
- Structural Features :
- Bicyclic framework with a seven-membered ring
- Presence of a carboxylic acid functional group
The biological activity of this compound is primarily attributed to its biochemical interactions, particularly as an anticapsin analog, which suggests potential roles in modulating specific enzyme activities or pathways . The compound's unique bicyclic structure may stabilize certain intermediates during biochemical reactions, enhancing its reactivity and interaction with biological targets .
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Investigated for its potential to inhibit bacterial growth.
- Enzyme Inhibition : Explored as a potential inhibitor of specific enzymes, which could have therapeutic implications in treating diseases linked to these enzymes.
- Cytotoxic Effects : Preliminary studies suggest it may induce cytotoxicity in certain cancer cell lines, although further research is needed to confirm these findings .
Pharmacokinetics
Information regarding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) of this compound is limited. However, ongoing studies aim to elucidate these properties to better understand its therapeutic potential .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.
Case Study 2: Cytotoxicity Assessment
In vitro assays conducted on human cancer cell lines demonstrated that the compound exhibited dose-dependent cytotoxic effects, leading to increased cell apoptosis rates at higher concentrations. This suggests a possible role in cancer therapy.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Oxabicyclo[4.1.0]heptan-3-ylmethyl ester | Ester derivative of the same bicyclic core | Potentially different reactivity due to esterification |
| 3-Oxabicyclo[5.2.0]nonane-2-carboxylic acid | Larger bicyclic system | May exhibit different biological activities due to size |
| Bicyclo[2.2.1]heptan-2-carboxylic acid | Similar bicyclic structure | Different ring size may affect stability and reactivity |
The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which may confer distinct chemical properties and biological activities compared to structurally similar compounds.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid derivatives?
A key approach involves the Jorgenson procedure, where bicyclo[4.1.0]heptane-7-carboxylic acid reacts with organolithium reagents (e.g., ethyllithium) to form ketone derivatives. For example, ethyl bicyclo[4.1.0]heptan-7-yl ketone was synthesized in 60% yield using this method, with characterization via IR (1670 cm⁻¹ C=O stretch) and NMR (δ 0.98–2.48 ppm) . Modifications like acetyl group introduction via acid chloride intermediates are also documented, achieving yields up to 98% .
Q. Which analytical techniques are critical for characterizing bicycloheptane carboxylic acids?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are foundational. For instance, acetylated derivatives exhibit diagnostic IR peaks at ~1690–1695 cm⁻¹ (C=O stretch) and NMR signals for methyl groups (δ 2.10–2.14 ppm) and complex multiplet patterns for bicyclic protons (δ 0.8–2.3 ppm) . Mass spectrometry (e.g., EPA/NIH databases) aids in confirming molecular weights, as seen for ethyl ester derivatives (C₁₁H₁₈O₂, MW 182) .
Q. How do substituents on the bicycloheptane core influence reactivity in further derivatization?
Substituents like methyl groups alter steric and electronic effects. For example, 1-methyl-7-acetylbicyclo[4.1.0]heptane showed a 100% yield under Jorgenson conditions, attributed to reduced ring strain and stabilized intermediates . Conversely, ethyl ester derivatives exhibit lower yields (60%) due to competing side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for bicycloheptane derivatives?
Discrepancies in boiling points (e.g., 39–40°C at 0.25 mm vs. 83–86°C at 10 mm for 7-acetyl derivatives) may arise from purification methods or instrumental calibration . Cross-referencing with computational predictions (e.g., NIST Chemistry WebBook) and replicating conditions (solvent, temperature) ensures consistency . Advanced techniques like 2D NMR or high-resolution mass spectrometry can clarify structural ambiguities.
Q. What strategies enhance stereochemical purity in bicycloheptane derivatives?
Saponification of ester intermediates (e.g., converting chloromethylketene adducts to carboxylic acids) enables stereochemical control. For instance, stereospecific ring contraction of chloroketene 21 with lithium hydroxide yielded unsaturated acid 23, which was hydrogenated to match the stereochemistry of saponified products . Chiral chromatography or enantioselective catalysis may further refine purity.
Q. How do heteroatoms (e.g., nitrogen) affect the electronic structure of bicycloheptane analogs?
Introducing nitrogen (e.g., 2-azabicyclo[4.1.0]heptane derivatives) modifies electron density, enhancing reactivity in cyclization reactions. NMR data for 2-benzyl-7-ethyl dicarboxylate (δ 151.7 ppm for carbonyl carbons) and IR shifts (1703 cm⁻¹) reflect altered conjugation and hydrogen-bonding interactions . Computational studies (DFT) can model these effects by analyzing frontier molecular orbitals.
Q. What challenges arise in cyclopropane ring-opening reactions for bicycloheptane systems?
Strain release in cyclopropane rings drives reactivity but complicates selectivity. Catalytic cyclizations (e.g., using palladium or rhodium) require precise ligand design to control regioselectivity. For example, aminocyclopropane cyclizations under catalytic conditions yield formal aspidospermidine precursors but demand rigorous optimization of temperature and solvent polarity .
Q. How can computational modeling predict the stability of bicycloheptane derivatives?
Density Functional Theory (DFT) calculations assess strain energy and thermodynamic stability. NIST data provide benchmarks for vibrational frequencies and thermodynamic properties (e.g., enthalpy of formation), which can validate computational models . Molecular dynamics simulations further predict solvent effects and degradation pathways under varying pH or temperature.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
